molecular formula C14H17Cl2F3N2O B2444990 2-(2-Chlorophenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351632-70-6

2-(2-Chlorophenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2444990
CAS No.: 1351632-70-6
M. Wt: 357.2
InChI Key: IVNJWXTYYZXBSO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C14H17Cl2F3N2O and its molecular weight is 357.2. The purity is usually 95%.
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Biological Activity

2-(2-Chlorophenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-chlorophenyl group and a 2,2,2-trifluoroethyl moiety. Its molecular formula is C13H16ClF3N2OC_{13}H_{16}ClF_3N_2O with a molecular weight of approximately 314.73 g/mol.

PropertyValue
Molecular FormulaC13H16ClF3N2OC_{13}H_{16}ClF_3N_2O
Molecular Weight314.73 g/mol
XLogP3-AA4.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The piperazine structure allows for enhanced binding affinity to targets in the central nervous system (CNS), potentially modulating neurotransmitter systems such as serotonin and dopamine pathways.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects, possibly through serotonin receptor modulation.
  • Antipsychotic Potential : The structural features indicate potential antipsychotic activity, making it a candidate for further investigation in treating schizophrenia and related disorders.
  • Antimicrobial Properties : Some derivatives of piperazine compounds have shown antimicrobial activity, suggesting this compound may also possess similar properties.

Case Studies and Research Findings

  • Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant properties. The findings indicated that modifications on the piperazine ring significantly affected the binding affinity to serotonin receptors, enhancing their potential as antidepressants .
  • Antipsychotic Activity : Research conducted on related compounds demonstrated that certain piperazine derivatives exhibited antipsychotic effects in animal models. These studies highlighted the importance of substituent groups in modulating receptor interactions .
  • Antimicrobial Studies : A comparative study involving piperazine derivatives revealed that some compounds showed significant activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential in treating various medical conditions:

  • CNS Disorders : Research indicates that compounds with similar structures may have applications in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The inhibition of specific enzymes related to these conditions has been a focus of studies using derivatives of this compound .
  • Metabolic Syndrome : There is evidence suggesting that the compound can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of cortisol levels. This inhibition may provide therapeutic benefits for conditions associated with metabolic syndrome, such as type 2 diabetes and obesity .
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. Studies evaluating the efficacy of related piperazine derivatives revealed significant antibacterial and antifungal activities, indicating potential applications in treating infections .

Synthesis and Characterization

The synthesis of 2-(2-Chlorophenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. The characterization of synthesized compounds is performed using techniques such as:

  • Infrared Spectroscopy (IR)
  • Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry (MS)

These methods confirm the structural integrity and purity of the synthesized compounds, ensuring their suitability for further biological testing.

Case Studies

Several studies have documented the application of similar compounds in therapeutic contexts:

  • Inhibition Studies : A study published in Pharmaceutical Chemistry Journal explored the inhibitory effects of piperazine derivatives on enzymes linked to metabolic disorders. The results indicated that modifications to the piperazine ring significantly enhanced inhibitory potency against target enzymes .
  • Microbial Efficacy : Research conducted on a series of piperidine derivatives demonstrated their effectiveness against various bacterial strains. The compounds exhibited a broad spectrum of antimicrobial activity, suggesting that structural variations can lead to enhanced bioactivity .
  • Neuroprotective Effects : Investigations into neuroprotective properties showed that certain derivatives could mitigate neuronal damage in vitro, hinting at their potential use in neurodegenerative disease therapies .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O.ClH/c15-12-4-2-1-3-11(12)9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNJWXTYYZXBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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